molecular formula C13H19NO8 B1676335 Metaraminol bitartrate CAS No. 33402-03-8

Metaraminol bitartrate

Cat. No.: B1676335
CAS No.: 33402-03-8
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-STJVKZSMSA-N
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Description

Metaraminol bitartrate is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension, particularly during anesthesia. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine, leading to increased blood pressure .

Mechanism of Action

Target of Action

Metaraminol bitartrate primarily targets alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of blood pressure. Metaraminol also stimulates the release of norepinephrine , a neurotransmitter that further enhances the drug’s vasoconstrictive effects .

Mode of Action

Metaraminol interacts with its targets by acting as a pure alpha-1 adrenergic receptor agonist . This interaction leads to peripheral vasoconstriction, which in turn increases both systolic and diastolic blood pressure . The drug’s effect is thought to be associated with the inhibition of adenyl cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The primary biochemical pathway affected by metaraminol involves the alpha-1 adrenergic receptors and the adenyl cyclase-cAMP pathway . By inhibiting adenyl cyclase, metaraminol reduces the production of cAMP, a molecule that normally promotes relaxation of smooth muscle tissue. This leads to vasoconstriction and an increase in blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its rapid onset of action (1-2 minutes) following intravenous administration . The drug’s duration of action is approximately 20-60 minutes , and it has a half-life of a few minutes . Metaraminol is metabolized in the liver .

Result of Action

The primary result of metaraminol’s action is an increase in both systolic and diastolic blood pressure . This is achieved through the drug’s vasoconstrictive effects, which increase the force of the heart’s pumping action and constrict peripheral blood vessels . Metaraminol is indicated for the prevention and treatment of hypotension due to various causes, including hemorrhage, spinal anesthesia, and shock associated with brain damage .

Biochemical Analysis

Biochemical Properties

Metaraminol Bitartrate acts as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic) . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Cellular Effects

This compound increases both systolic and diastolic blood pressure . It is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia . It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor .

Molecular Mechanism

This compound acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Temporal Effects in Laboratory Settings

In a study of critically ill patients, metaraminol was associated with a longer time to resolution of shock compared with those who did not receive metaraminol . In another study, the average maximum infusion rate was 7.4 mL/h, and the average duration was 88.4 hours .

Dosage Effects in Animal Models

The half-life of metaraminol was about 48 minutes in a rat study .

Metabolic Pathways

This compound acts predominantly at alpha adrenergic receptors and also stimulates the release of norepinephrine . Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP .

Transport and Distribution

This compound is given intravenously as either a bolus or as an infusion, usually via peripheral intravenous access . Metaraminol is commonly available as 10 mg in 1 mL, that requires dilution prior to administration .

Subcellular Localization

By acting as a false neurotransmitter, metaraminol displaces noradrenaline from storage vesicles in noradrenergic synapses, therefore increasing the synaptic and systemic noradrenaline concentration . Its main effects are therefore the same as the effects of noradrenaline .

Chemical Reactions Analysis

Types of Reactions

Metaraminol bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metaraminol bitartrate is unique in its dual mechanism of action, combining direct alpha-1 adrenergic receptor stimulation with indirect norepinephrine release. This makes it particularly effective in managing acute hypotensive states .

Properties

CAS No.

33402-03-8

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1

InChI Key

VENXSELNXQXCNT-STJVKZSMSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Appearance

White to off-white crystalline powder.

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54-49-9 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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